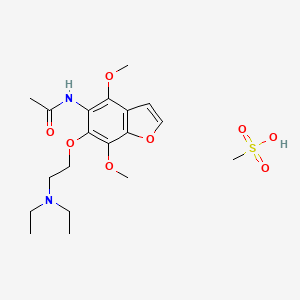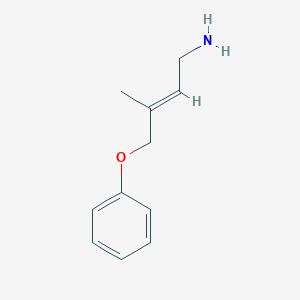
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) typically involves multi-step organic reactions. One possible route could be:
Formation of the Butenyl Group: Starting with a suitable butene derivative, such as 2-butene, the butenyl group can be introduced through a halogenation reaction followed by amination.
Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using reagents like methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may have applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Buten-1-amine,3-methyl-4-methoxy-: Similar structure but with a methoxy group instead of a phenoxy group.
2-Buten-1-amine,3-methyl-4-ethoxy-: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group in 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may impart unique chemical and physical properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(E)-3-methyl-4-phenoxybut-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-7H,8-9,12H2,1H3/b10-7+ |
InChI-Schlüssel |
BHADIMVYFCENKN-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\CN)/COC1=CC=CC=C1 |
Kanonische SMILES |
CC(=CCN)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


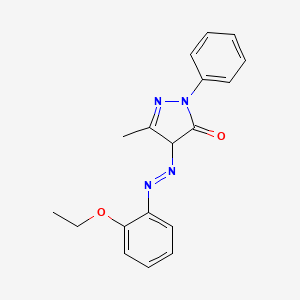
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
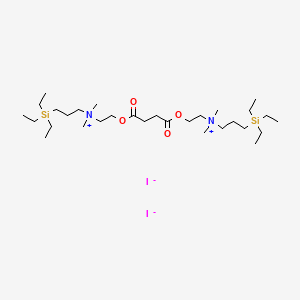
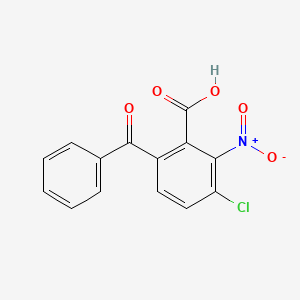
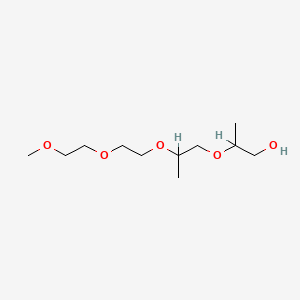
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
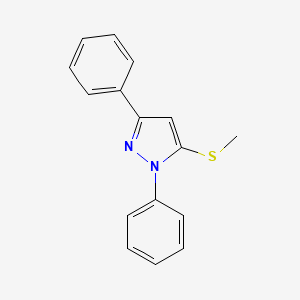
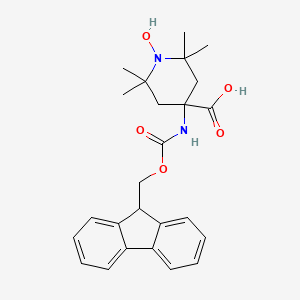
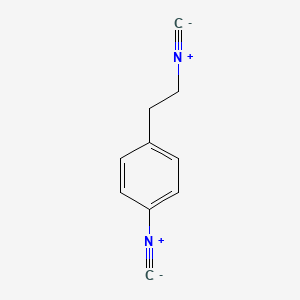

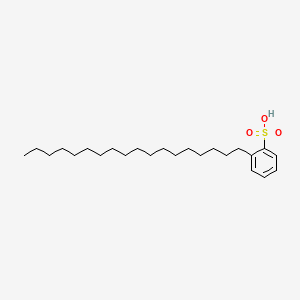
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
